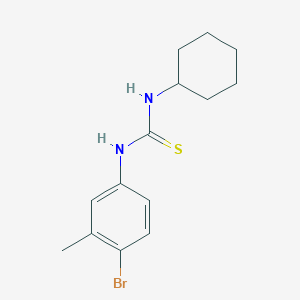

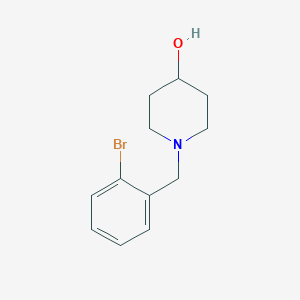

N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea, often involves palladium-catalysed isocyanide insertions or reactions with acetylenedicarboxylic acid derivatives. For example, the palladium-catalysed isocyanide insertion in 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, demonstrating the role of palladium in facilitating complex thiourea synthesis through C–S cross-coupling reactions (Pandey, Bhowmik, & Batra, 2014).

Applications De Recherche Scientifique

Antipathogenic Activity

Research by Limban et al. (2011) on thiourea derivatives, including compounds structurally similar to N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea, showed significant antipathogenic activities, particularly against bacterial strains known for their ability to grow in biofilms. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Enantioselective Addition in Chemical Synthesis

Arokianathar et al. (2018) demonstrated that isothioureas, which are closely related to the compound , can catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions. This process is crucial in organic synthesis, indicating the compound's relevance in synthetic chemistry (Arokianathar et al., 2018).

DNA-Binding Studies and Biological Activities

Tahir et al. (2015) investigated the interaction of nitrosubstituted acylthioureas with DNA, revealing insights into their potential anti-cancer properties. The DNA-binding properties of these thiourea compounds highlight their potential application in cancer research (Tahir et al., 2015).

Antimicrobial Additives in Surface Coatings

El‐Wahab et al. (2015) synthesized new compounds, including thiourea derivatives, and tested their antimicrobial activity when incorporated into surface coatings like polyurethane varnish and printing ink. This application is particularly relevant in material science and industrial applications (El‐Wahab et al., 2015).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) researched novel cyclohexanonyl bromophenol derivatives, which are structurally similar to N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea, and found them to be potent inhibitors of carbonic anhydrase isozymes. This indicates potential applications in the treatment of diseases such as glaucoma and epilepsy (Balaydın et al., 2012).

Enzyme Inhibition and Mercury Sensing

Rahman et al. (2021) studied thiourea derivatives for their anti-cholinesterase activity and potential as mercury sensing probes. This highlights the compound's relevance in both pharmaceutical applications and environmental monitoring (Rahman et al., 2021).

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-cyclohexylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2S/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRPXTSAWIUVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC2CCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)